molecular formula C12H14O4 B8644002 2,4,5-Trimethoxycinnamaldehyde

2,4,5-Trimethoxycinnamaldehyde

Cat. No.: B8644002
M. Wt: 222.24 g/mol
InChI Key: DNAVOCNYHNNEQI-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxycinnamaldehyde is a methoxy-substituted derivative of cinnamaldehyde, characterized by methoxy groups at the 2-, 4-, and 5-positions of the aromatic ring. It is synthesized from β-asarone (cis-2,4,5-trimethoxy-1-propenylbenzene) through oxidation or derivatization reactions . Natural occurrence of structurally similar compounds, such as 3,4,5-trimethoxycinnamaldehyde, has been reported in Amburana cearensis resin, highlighting the biological relevance of poly-methoxy cinnamaldehydes .

Scientific Research Applications

Antimicrobial Properties

2,4,5-Trimethoxycinnamaldehyde exhibits significant antimicrobial activity against various pathogens. Studies indicate that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study highlighted its efficacy against Escherichia coli and Staphylococcus aureus, showcasing its potential as a natural preservative in food products .

Anticancer Activity

Research has demonstrated that derivatives of this compound possess cytotoxic effects on cancer cell lines. One notable study reported that certain derivatives showed IC50 values as low as 0.50 µM against lung cancer cells (A549), indicating strong anticancer potential . The structure-activity relationship (SAR) studies suggest that the presence of multiple methoxy groups enhances the anticancer activity of these compounds .

Compound Cell Line IC50 (µM) Selectivity Index
Ester S5PC-317.22117.30
Ester S5SGC-790111.82117.30
Ester S5A5490.50117.30
Ester S5MDA-MB-435s5.33117.30

Natural Pesticide

The compound has been explored for its potential as a natural pesticide due to its ability to disrupt metabolic processes in pests. It has been shown to induce oxidative stress in target organisms, leading to increased mortality rates among agricultural pests .

Feed Additive

In swine nutrition, this compound has been evaluated for its antimicrobial properties as a feed additive. Its inclusion in animal diets has demonstrated improvements in gut health and reduced incidence of bacterial infections .

Flavoring Agent

Due to its pleasant aroma and flavor profile, this compound is utilized in the food industry as a flavoring agent. Its application not only enhances taste but also contributes antimicrobial properties to food products .

Natural Preservative

The compound's ability to inhibit microbial growth makes it an attractive candidate for use as a natural preservative in various food formulations, potentially replacing synthetic preservatives .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI analyzed the antimicrobial efficacy of cinnamaldehyde derivatives, including this compound. The results indicated that structural modifications significantly enhanced antimicrobial potency against Gram-positive bacteria such as Staphylococcus aureus.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a promising potential for development into anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4,5-trimethoxycinnamaldehyde, and what are their key methodological considerations?

The synthesis typically involves multi-step transformations. A validated approach starts with 3,4,5-trimethoxycinnamic acid:

Esterification : Conversion to methyl ester using acid catalysis (e.g., H₂SO₄ in methanol).

Reduction : Controlled reduction of the ester to allylic alcohol using DIBAL-H (2 equivalents at –78°C to avoid over-reduction) .

Oxidation : MnO₂-mediated oxidation of the alcohol to the aldehyde .
Critical considerations: Temperature control during DIBAL-H reduction is crucial to prevent over-reduction to the alcohol. Alternative methods include β-asarone conversion via oxidative cleavage, as described in Sinha et al. (2002) .

Q. How is this compound characterized for purity and structural confirmation?

Standard analytical workflows include:

  • TLC : Monitoring reaction progress using silica gel plates and UV visualization .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the aldehyde proton (δ 9.5–10.0 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
    • IR : Stretching frequencies for C=O (aldehyde, ~1700 cm⁻¹) and aromatic C–O (methoxy, ~1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or GC-MS for molecular ion confirmation (expected m/z for C₁₂H₁₄O₄: 238.24) .

Q. What are the documented biological activities of this compound in pharmacological research?

While direct studies are limited, structural analogs (e.g., 3,4,5-trimethoxycinnamic acid) show hypoglycemic activity via PPAR-γ modulation . The aldehyde’s α,β-unsaturated carbonyl group suggests potential as a Michael acceptor in enzyme inhibition studies . Natural occurrence in Amburana cearensis resin implies roles in plant defense, warranting exploration in antimicrobial assays .

Advanced Research Questions

Q. How can contradictory data in catalytic reduction steps (e.g., DIBAL-H vs. NaBH₄) be resolved during synthesis?

DIBAL-H selectively reduces esters to alcohols without attacking aldehydes at low temperatures, whereas NaBH₄ may reduce aldehydes to primary alcohols. For aldehyde preservation:

  • Use DIBAL-H in anhydrous THF at –78°C, followed by MnO₂ oxidation .
  • Validate reaction progress with real-time FTIR to monitor aldehyde formation .
    Contradiction note: Bourdron et al. observed over-reduction with excess DIBAL-H, necessitating strict stoichiometric control .

Q. What advanced strategies optimize this compound’s reactivity in heterocyclic syntheses (e.g., imidazoles)?

The aldehyde serves as a precursor in multi-component reactions:

  • Imidazole Synthesis : React with 9,10-phenanthraquinone and ammonium acetate using SBA-Pr-SO₃H nanocatalyst. The acidic sites protonate the aldehyde, enabling nucleophilic attack by ammonia .
  • Diels-Alder Reactions : Catalyzed by BF₃·OEt₂ to form polyoxygenated cycloadducts. Steric hindrance from methoxy groups requires elevated temperatures (80–100°C) .

Q. What are the challenges in quantifying trace-level this compound in complex matrices (e.g., plant extracts)?

  • Sample Prep : Solid-phase extraction (C18 columns) to isolate the compound from phenolic interferents .
  • HPLC-DAD/MS : Use reversed-phase C18 columns with acetonitrile/0.1% formic acid gradient. Retention time and UV-Vis spectra (λmax ~280 nm) aid identification .
  • Limitations : Co-elution with structurally similar aldehydes (e.g., 4-methoxy derivatives) requires high-resolution MS/MS for confirmation .

Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic additions?

The electron-rich aromatic ring (due to three methoxy groups) directs electrophilic substitution to the para position, while the α,β-unsaturated aldehyde undergoes 1,4-addition (Michael addition). Computational studies (DFT) show:

  • LUMO Distribution : Localized on the carbonyl carbon, favoring nucleophilic attack.
  • Steric Effects : Methoxy groups reduce reactivity at the ortho positions, directing regioselectivity .

Q. What mechanistic insights explain discrepancies in yields during imidazole synthesis with this compound?

Variability arises from:

  • Catalyst Surface Acidity : SBA-Pr-SO₃H’s Brønsted acidity enhances protonation of the aldehyde, but pore size limits diffusion of bulky substrates .
  • Solvent Polarity : Polar aprotic solvents (DMF) improve catalyst-substrate interaction but may deactivate acidic sites .
    Optimization requires balancing catalyst loading (5–10 mol%) and solvent choice (toluene/ethanol mixtures) .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substitution Patterns

The biological and chemical properties of cinnamaldehyde derivatives are heavily influenced by the number and position of methoxy groups. Key analogs include:

  • 4-Methoxycinnamaldehyde: A mono-methoxy derivative with a substitution at the para position.
  • 3,4,5-Trimethoxycinnamaldehyde : A tri-methoxy analog with symmetric substitutions at the 3-, 4-, and 5-positions.
  • trans-p-Methoxycinnamaldehyde : A para-methoxy derivative with a trans-configuration.

Table 1: Key Properties of Selected Cinnamaldehyde Derivatives

Compound Substitution Pattern Synthesis Route Notable Properties/Activities
2,4,5-Trimethoxycinnamaldehyde 2,4,5-tri-OCH₃ Derived from β-asarone Precursor for bioactive hydrazones
3,4,5-Trimethoxycinnamaldehyde 3,4,5-tri-OCH₃ Synthesized from 3,4,5-TMA cinnamic acid Naturally occurring in A. cearensis
4-Methoxycinnamaldehyde 4-OCH₃ Commercial or via McGowan/Joback methods Temperature-dependent solubility
Cinnamaldehyde None Commercial or natural extraction Broad-spectrum antimicrobial activity

Physicochemical Properties

  • Solubility : 4-Methoxycinnamaldehyde is insoluble in water but soluble in alcohol, a trait shared with β-asarone-derived compounds .
  • Stability : Methoxy groups may enhance oxidative stability compared to unsubstituted cinnamaldehyde, though positional effects (e.g., 2,4,5 vs. 3,4,5) require further study.

Preparation Methods

Oxidation of β-Asarone Using 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ)

Reaction Mechanism and Conditions

The oxidation of β-asarone (cis-2,4,5-trimethoxy-1-propenylbenzene) with DDQ is the most widely reported method . DDQ acts as a dehydrogenating agent, converting the propenyl group of β-asarone into an α,β-unsaturated aldehyde. Key parameters include:

  • Solvent : Anhydrous dioxane or tetrahydrofuran (THF) .

  • Catalyst : Silica gel (60–120 mesh) or acetic acid .

  • Temperature : Room temperature (20–25°C) .

  • Reaction Time : 12–24 hours .

Yield Optimization

  • Starting with trans-asarone improves yields to 84% due to thermodynamic stability .

  • Addition of silica gel increases yield from 41% to 62% by adsorbing reactive intermediates .

  • Microwave irradiation (600 W) reduces reaction time to 20 seconds–12 minutes .

Table 1: Comparative Analysis of DDQ-Based Oxidation

ParameterStandard ConditionsOptimized Conditions
SolventDioxaneDioxane + Silica Gel
CatalystNoneSilica Gel (0.2–0.3 g)
Temperature25°C25°C + Microwave (600 W)
Yield41% 62–84%

One-Step Synthesis from Phenylpropane Derivatives

Industrial-Scale Protocol

Patent WO2002072709A1 describes a one-step process using phenylpropane derivatives (e.g., dihydro methylchavicol) :

  • Oxidizing Agents : DDQ, pyridinium chlorochromate (PCC), or CrO₃ .

  • Solvents : Chlorinated solvents (dichloromethane) or aromatic hydrocarbons (toluene) .

  • Catalysts : p-Toluenesulfonic acid (PTSA) or acetic acid .

Key Advantages

  • High Yield : Up to 85% purity .

  • Scalability : Suitable for industrial production due to minimal byproducts .

Table 2: Industrial Synthesis Parameters

ComponentSpecification
Starting Material2,4,5-Trimethoxyphenylpropane
Oxidizing AgentDDQ (1.0–1.2 molar ratio)
Reaction Time4–16 hours
Product Purity>90% (HPLC)

Side Reactions and Byproduct Management

Formation of DDQH₂

DDQ is reduced to DDQH₂ during the reaction, precipitating as a solid . Filtration and solvent removal are critical for isolating the product .

Isomerization Control

  • trans-Isomer Dominance : Thermodynamic stability ensures preferential formation of trans-2,4,5-trimethoxycinnamaldehyde, regardless of starting material (cis- or trans-asarone) .

  • Chromatographic Purification : Silica gel column chromatography with hexane/ethyl acetate (9:1 to 3:2) achieves >95% purity .

Alternative Synthetic Routes

Reduction of Tosylhydrazone Derivatives

A two-step method involves:

  • Hydrazone Formation : Treatment of this compound with p-toluenesulfonyl hydrazine .

  • Reduction : Sodium borohydride in acetic acid yields γ-asarone, with 43% overall efficiency .

Catalytic Hydrogen Transfer

Ammonium formate or formic acid/triethylamine enables hydrogenation of β-asarone to phenylpropane derivatives, which are subsequently oxidized .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Precursor for cinnamic acid derivatives and heterocyclic compounds .

  • Used in synthesizing anticancer agents (e.g., γ-asarone) .

Natural Product Analogues

  • Mimics bioactive compounds from Alpinia flabellata and Zingiber montanum .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-(2,4,5-trimethoxyphenyl)prop-2-enal

InChI

InChI=1S/C12H14O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-8H,1-3H3

InChI Key

DNAVOCNYHNNEQI-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C=CC=O)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=CC=O)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2,4,5-Trimethoxyphenylpropane (5 g) in 70 mL of dry dioxane was placed in 100 ml round bottom flask. To this was added a catalytic amount of acetic acid (2-4 drops) and 16 g of DDQ and finally started refluxing the mixture at 50 to 140° C. for 5 to 9 hrs. The solution, which was initially deep green, turned into pale yellow with the formation of hydroquinone (DDQH2). The mixture was cooled and the solid DDQH2 was filtered and further washed with chloroform. The filtrate and washings were combined and evaporated under reduced pressure. The product was taken in ether (80 ml) and the ether layer was washed with aqueous NaOH (15%, 2×15 ml). The combined aqueous layers are further extracted with ether (3×15 ml). The ether layers were combined and washed with saturated sodium chloride (3×15 ml), dried over anhydrous sodium sulphate and filtered. The solvent was removed to afford a crude yellow liquid which was loaded on silica gel column and the column was eluted with hexane (70-80 ml) and then with an increasing amount of hexane/ethyl acetate (9:1 to 1:9). The fractions were monitored on TLC plate and the desired fractions were combined and solvent was removed under vacuum to afford 2,4,5-trimethoxycinnamaldehyde in 82% yield as a yellow solid; mp 140° C.; UV (MeOH) λmax 244, 298, 366 nm; IR (film) νmax 1648 (conjugated carbonyl), 1602, 1504, 1466, 1448, 1350, 1254, 1120, 1024, 856 cm−1; 1H NMR δ 9.65 (1H, d, J=7.8 Hz, H-3′), 7.81 (1H, d, J=15.8 Hz, H-1′), 7.03 (1H, s, H-6), 6.64 (1H, dd, J=15.8 Hz, J=7.8 Hz, H-2′), 6.51 (1H, s, H-3), 3.95 (s, 3H, 2-OCH3), 3.91 (s, 3H, 4-OCH3), 3.87 (s, 3H, 5-OCH3); 13C NMR δ 194.1 (C-3′), 154.1 (C-1′), 153.2 (C-2), 147.6 (C-4), 143.3 (C-5), 126.4 (C-2′), 114.5 (C-1), 110.5 (C-6), 96.5 (C-3), 56.4 (5-OCH3), 56.2 (2-OCH3), 56.0 (4-OCH3); EIMS m/z 222 [M]+ (44), 207 (18), 191 (100), 179 (14), 171 (27), 151 (14), 147 (7), 69 (58), 58 (80).
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Synthesis routes and methods II

Procedure details

α-asarone (trans-2,4,5-trimethoxyphenyl-1-propene) is well known for its several pharmacological activities including hypolipideamic and antiplatelet activity but is generally present in traces with β and γ-asarone in various plant species including A. calamus (Patra, A. and Mitra, A. K., J. Nat. Prod., 44, 668-669 (1981); Dung, N. X.; Moi, L. D.; Nam, V. V.; Cu, L. D. and Leclercq, P. A., J. of Ess. Oil Res., 7 (1), 111-112 (1995) and Parmar, V. S.; Jain, S. C.; Bisht, K. S.; Jain, R.; Taneja, P.; Jha, A.; Tyagi, O. D.; Prasad, A. K.; Wengel, J.; Olsen, C. E.; Boll, P. M., Phytochemistry, 46 (4), 597-673 (1997)). Separation of less abundant α-asarone is particularly difficult via column chromatography of asarones rich essential oil. Although, few methods are found in literature for the synthesis of α-asarone including alkaline isomerisation of γ-asarone (2,4,5-trimethoxyallylbenzene), however, a little amount of toxic β-asarone is always present with α-asarone during alkaline isomerization (Devgan, O. N. and Bokadia, M. M., Aust. J. Chem., 21, 3001-3003 (1968)). Thus, the reported synthetic methods are not free from drawbacks such as multisteps approach, expensive reagents and overall poor yield with contamination of its isomers. In view of these problems two factors are pivotal for the synthesis of α-asarone, first to achieve highest selectivity for the formation of α-isomer without any presence of other isomers and secondly, search for simple, economical and efficient methods to obtain α-asarone which can be easily achieved by dehydrogenation of 2,4,5-trimethoxyphenylpropane with the help of dehydrogenating reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Among dehydrogenating agents namely, manganese dioxide, p-chloranil, selenium dioxide, Pd/C, selenium and sulphur, DDQ is invented as a single reagent of choice towards formation of α-asarone in a single step by just varying reaction time, temperature, solvent and amount of reagent (DDQ) with or without a solid support such as silica gel, alumina and the like in a mono or biphasic system. In anhydrous solvents namely, alcohol such as methanol, ethanol and the like; aliphatic and aromatic hydrocarbons such as hexane, benzene, toluene and the like; ether such as tetrahydrofuran, dioxane and the like, the reaction between 2,4,5-trimethoxyphenylpropane and varying amount of DDQ, preferably ranging from 1.0 to 1.1 moles, furnishes the corresponding dehydrogenated product i.e. trans-asarone (α-asarone) in 41-44% yield and unreacted starting material (i.e. 2,4,5-trimethoxyphenylpropane) along with yellow coloured compound as a side product (4-6%) while 2,4,5-trimethoxyphenylpropane and varying amount of DDQ, preferably ranging from 1.1 to 1.3 moles, furnishes α-asarone (48-51%) as well as above yellow coloured compound (9-11%) but without any starting material (Example II). It is interesting to note that the addition of a catalytic amount of solid support such celite, silica gel, alumina, resin and the like to the above mixtures of 2,4,5-trimethoxyphenylpropane and DDQ (1.1 to 1.3 moles) dramatically accelerates the rate of dehydrogenation as well as increases the yield of α-asarone (67-72%) (Example III). On the basis of IR, NMR, Mass spectral data, yellow solid is found to be trans-2,4,5-trimethoxycinnamaldehyde which was further confirmed by comparing the mixed m.p. (139-140° C.) of standard trans-2,4,5-trimethoxycinnamaldehyde prepared by reaction of α-asarone (trans-asarone, procured from Sigma Chemical Ltd.) with DDQ in dioxane. Further, trans-2,4,5-trimethoxycinnamaldehyde has appeared as a rare phenylpropanoid present in Caesulia axillaries and Alpinia flabella (0.000015%) in traces (Kulkarni, M. M.; Sohoni, J.; Rojatkar, S. R. and Nagasampagi, B. A., Ind. J. Chem. Sec. B 25B, 981-982 (1986) and Kikuzaki, H.; Tesaki, S.; Yonemori, S. and Nakatani, N. Phytochemistry, 56(1), 109-114 (2001), thus, preparation of trans-2,4,5-trimethoxycinnamaldehyde in sufficient quantity opens new vistas for the evaluation of its various applications known for structurally similar cinnamaldehyde derivatives (Tomoshi, K. and Makoto, F., JP Pat. No. 58055414A2; Saotome, K., JP Pat. No. 58201703A2; Watanabe, T., Komeno, T. and Hatanaka, M., JP Pat. No. 6312916A2 and Castelijns, A. M. C. F., Hogeweg, J. M. and vanNispen, S. P. J. M., U.S. Pat. No. 5,811,588)). After having confirmed the structure of α-asarone and trans-2,4,5-trimethoxycinnamaldehyde, our attention was focused towards exclusive formation of α-asarone in high yield without any starting material and yellow side product (i.e. 2,4,5-trimethoxycinnamaldehyde).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,4,5-Trimethoxycinnamaldehyde
2,4,5-Trimethoxycinnamaldehyde
2,4,5-Trimethoxycinnamaldehyde
2,4,5-Trimethoxycinnamaldehyde
2,4,5-Trimethoxycinnamaldehyde
2,4,5-Trimethoxycinnamaldehyde

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